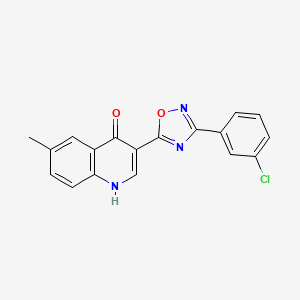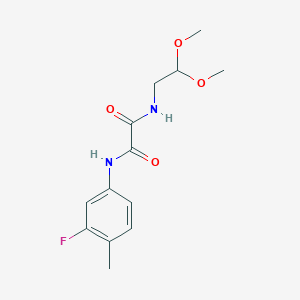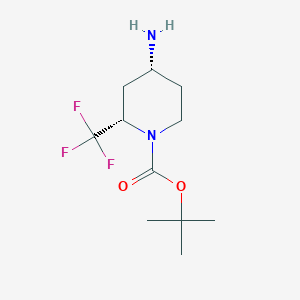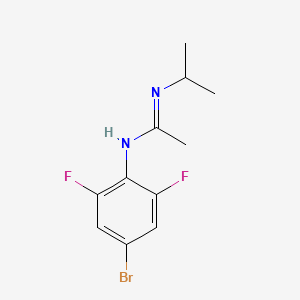
3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one, also known as CMQ, is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields. CMQ belongs to the class of oxadiazole derivatives that have been studied for their numerous biological activities.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A significant area of research involving this compound revolves around its antimicrobial properties. Synthesized derivatives have been tested against a variety of bacterial and fungal strains. For instance, Desai et al. (2014) synthesized a series of compounds and screened them for antibacterial activity against pathogens like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, and antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus. The study observed significant correlations between the compounds' structures and their antimicrobial efficacy (Desai & Dodiya, 2014).
Antitumor and Analgesic Activities
The compound's derivatives have also been evaluated for their potential anti-inflammatory and analgesic activities. Farag et al. (2012) synthesized novel 4(3H)-quinazolinone derivatives and screened some selected compounds for their anti-inflammatory and analgesic activity, highlighting the therapeutic potential of these compounds in managing pain and inflammation (Farag et al., 2012).
Cytotoxic Evaluation
The cytotoxic effects of quinazolinone-1,3,4-oxadiazole conjugates against cancer cell lines have been investigated. Hassanzadeh et al. (2019) developed a multi-step reaction procedure for synthesizing these derivatives and tested their cytotoxic activity against MCF-7 and HeLa cell lines using MTT assay. One compound, in particular, showed remarkable cytotoxic activity against the HeLa cell line, demonstrating the potential of these compounds in cancer therapy (Hassanzadeh et al., 2019).
Synthesis and Characterization
Research has not only focused on the biological activities of these compounds but also on their synthesis and structural characterization. Studies have detailed the synthesis routes, characterized the compounds using various spectroscopic methods, and evaluated their physical properties. For instance, Godhani et al. (2017) investigated the density, viscosity, and ultrasonic velocity of solutions containing 1,3,4-oxadiazole derivatives, providing insight into the solute-solvent interactions and the compounds' structure-making or breaking abilities (Godhani et al., 2017).
Eigenschaften
IUPAC Name |
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2/c1-10-5-6-15-13(7-10)16(23)14(9-20-15)18-21-17(22-24-18)11-3-2-4-12(19)8-11/h2-9H,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUXSAZDTSZMAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C(C2=O)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B2374890.png)
![1-Benzyl-3-[[4-[2-(dimethylamino)ethyl]piperidin-1-yl]methyl]-3-methylazetidin-2-one](/img/structure/B2374893.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2374895.png)
![methyl 3-(1,3-benzodioxol-5-ylmethylcarbamoyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B2374896.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2374902.png)

methanone](/img/structure/B2374905.png)



